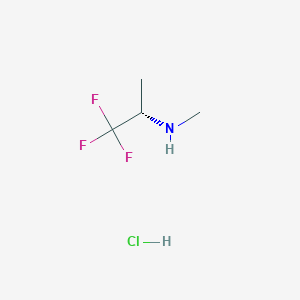

(S)-N-Methyl-1,1,1-trifluoro-2-propylamine hydrochloride

Overview

Description

The description of a chemical compound includes its physical appearance (color, state of matter), odor, and other observable characteristics. It may also include its uses and applications .

Synthesis Analysis

This involves understanding the chemical reactions used to create the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms in a molecule and the bonds between them. Techniques such as X-ray crystallography can be used .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the conditions needed for the reaction, the products formed, and the rate of the reaction .Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and reactivity of the compound .Scientific Research Applications

Optical Detection of Amines

One application involves the use of chemosensitive chlorophyll derivatives for the optical detection of various amines. Methyl 3-trifluoroacetyl-131-deoxo-pyropheophorbide-a and its derivatives, prepared by modifying naturally occurring chlorophyll-a, react with amines to produce hemiaminal-type adducts. These adducts exhibit blue-shifted absorption bands, allowing for the selective detection of primary amines possessing a primary alkyl group and polyamines bearing a (2-aminoethyl)amino group through absorption spectral change and fluorescence emission spectroscopy, respectively (Tamiaki et al., 2013).

Hydrazine-Selective Chemodosimetric Sensor

Another study describes the synthesis of a naphthalimide trifluoroacetyl acetonate derivative that reacts selectively with hydrazine to give a five-membered ring, leading to OFF–ON fluorescence. This compound is selective for hydrazine over other amines and does not get perturbed by environmentally abundant metal ions, making it a promising fluorimetric and colorimetric probe for hydrazine vapor (Lee et al., 2013).

Hydrophilicity of Methyl Groups

Research on the hydrophilicity of methyl groups attached to an N atom, such as in N-methyl groups, suggests that these do not promote hydrophobicity but rather enhance hydrophilicity. This finding has implications for understanding the behavior of functionalized organic molecules in aqueous solutions (Koga et al., 2011).

Benzylation of Alcohols

A study on the benzylation of alcohols using a bench-stable pyridinium salt highlights a method for converting alcohols into benzyl ethers. This process showcases the utility of certain trifluoroacetyl compounds in facilitating organic synthesis reactions (Poon & Dudley, 2006).

Metabolism of Flutamide

In the context of drug metabolism, a study identified a new N-oxidized metabolite of flutamide, N-[4-nitro-3-(trifluoromethyl)phenyl]hydroxylamine, in human liver microsomes and urine of prostate cancer patients. This research contributes to understanding the metabolic pathways and potential toxicities of therapeutic agents (Goda et al., 2006).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

(2S)-1,1,1-trifluoro-N-methylpropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8F3N.ClH/c1-3(8-2)4(5,6)7;/h3,8H,1-2H3;1H/t3-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYLBSNZYSDBVHA-DFWYDOINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(F)(F)F)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(F)(F)F)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1389320-35-7 | |

| Record name | 2-Propanamine, 1,1,1-trifluoro-N-methyl-, hydrochloride (1:1), (2S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1389320-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({1-[3-Methoxy-4-(propan-2-yloxy)phenyl]ethyl}amino)pyridine-4-carboxamide](/img/structure/B1652030.png)

![3-Methyl-5-(1-{[(2-methylphenyl)methyl]sulfanyl}ethyl)-1,2,4-oxadiazole](/img/structure/B1652031.png)

![2-[[4-(2-Methoxyethylamino)phenyl]methyl]guanidine](/img/structure/B1652032.png)

![2-[(N'-Benzylcarbamimidoyl)amino]-N-tert-butylacetamide](/img/structure/B1652033.png)

![8-(Cyclopropylcarbonyl)-2-[(6-methyl-2-pyridinyl)methyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1652035.png)

![Methyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate](/img/structure/B1652046.png)